molecular formula C11H21NO6 B12137159 Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside

Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside

Cat. No.: B12137159
M. Wt: 263.29 g/mol
InChI Key: CSHJQINNMOQHDM-UHFFFAOYSA-N
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Description

Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside (IADH), also known as C34 or isopropyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-α-D-glucopyranoside, is a synthetic glycoside derivative with a 2-acetylamino-2-deoxyhexopyranose backbone. Its structure includes an isopropyl aglycone and acetyl groups at the 3-, 4-, and 6-positions of the sugar ring . This compound is synthesized via glycosylation reactions, often involving acidic ion-exchange resins and chromatographic purification, yielding a white solid with moderate efficiency (49% yield in one protocol) .

IADH has garnered attention as a Toll-like receptor 4 (TLR4) inhibitor, showing promise in mitigating systemic inflammation in preclinical models of endotoxemia and necrotizing enterocolitis .

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHJQINNMOQHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside typically involves multiple steps, starting with the preparation of the deoxyhexopyranoside core. This core can be synthesized through glycosylation reactions, where a sugar donor reacts with an acceptor molecule under the influence of a catalyst. The acetylamino group is introduced through acetylation reactions, often using acetic anhydride as the acetylating agent. The isopropyl group is then attached via an alkylation reaction, using isopropyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, Alkoxides

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the isopropyl group may enhance lipophilicity, facilitating membrane penetration. The deoxyhexopyranoside moiety can interact with carbohydrate-binding proteins, influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of IADH and Analogs

Compound Name Molecular Formula Key Substituents Biological Role/Application References
IADH C₁₇H₂₇NO₉ 3,4,6-tri-O-acetyl, isopropyl aglycone TLR4 inhibition, anti-inflammatory
2-(Acetylamino)-2-deoxy-D-galactopyranose (Compound 16) C₈H₁₅NO₆ No acetyl groups, galactose configuration Glycobiology research
2-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside C₁₄H₁₈N₂O₈ Nitrophenyl aglycone Enzyme substrate (e.g., glycosidases)
Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside C₂₄H₄₇NO₆ Hexadecyl aglycone Detergent for membrane protein studies
Penta-N-acetylchitopentaose C₄₀H₆₈N₅O₃₁ Oligomer of 2-acetylamino-2-deoxyglucose Chitinase substrate, immunomodulation

Physicochemical Properties

  • Solubility: IADH’s acetyl groups increase lipophilicity (logP ~1.5–2.0), whereas non-acetylated analogs like Compound 16 are more water-soluble. The hexadecyl analog’s long alkyl chain further elevates logP (>4), favoring lipid-rich environments .
  • Stability : Acetylation in IADH protects hydroxyl groups from oxidation, enhancing shelf-life compared to unprotected derivatives. However, the nitrophenyl analog is light-sensitive due to its aromatic nitro group .

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